molecular formula C6H5ClN2S B11724823 6-Chloro-2-methylimidazo[2,1-b]thiazole

6-Chloro-2-methylimidazo[2,1-b]thiazole

Katalognummer: B11724823
Molekulargewicht: 172.64 g/mol
InChI-Schlüssel: DZZATMCPMCDGDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-chloro-2-methylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that contains both imidazole and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-methylimidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-chlorothiazole with 2-chloroacetaldehyde under acidic conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazo[2,1-b][1,3]thiazole ring system.

Industrial Production Methods

Industrial production methods for 6-chloro-2-methylimidazo[2,1-b][1,3]thiazole are generally based on the same principles as laboratory synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and optimized reaction conditions to increase yield and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

6-chloro-2-methylimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Wissenschaftliche Forschungsanwendungen

6-chloro-2-methylimidazo[2,1-b][1,3]thiazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-chloro-2-methylimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. This inhibition can lead to the accumulation of DNA damage and ultimately cell death . Additionally, it may interact with other cellular pathways, contributing to its antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

6-chloro-2-methylimidazo[2,1-b][1,3]thiazole can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C6H5ClN2S

Molekulargewicht

172.64 g/mol

IUPAC-Name

6-chloro-2-methylimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C6H5ClN2S/c1-4-2-9-3-5(7)8-6(9)10-4/h2-3H,1H3

InChI-Schlüssel

DZZATMCPMCDGDV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN2C=C(N=C2S1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.